molecular formula C27H34O8 B13419505 methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B13419505
M. Wt: 486.6 g/mol
InChI Key: VTSMRTHVUHLPNJ-UEPAUOGZSA-N
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Description

Methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound. It is a derivative of a steroidal structure, featuring multiple hydroxyl groups and an ethynyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with a steroidal precursor.

    Functional Group Modification: Introduction of hydroxyl groups at specific positions using selective oxidation reactions.

    Ethynylation: Addition of the ethynyl group through a reaction with an appropriate acetylene derivative.

    Glycosylation: Attachment of the sugar moiety to the steroidal core via glycosylation reactions.

    Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce ketones to alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or ethyl derivatives.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various steroidal derivatives with potential biological activities.

Biology

    Enzyme Studies: Utilized in studies to understand enzyme interactions and metabolic pathways involving steroidal compounds.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating hormonal disorders and certain cancers.

Industry

    Pharmaceutical Manufacturing: Employed in the production of steroid-based medications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular functions. The ethynyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethynyl Estradiol: Another ethynylated steroid with similar structural features.

    Methylprednisolone: A methylated steroid with anti-inflammatory properties.

Uniqueness

Methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of multiple hydroxyl groups and an ethynyl group distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological applications.

Properties

Molecular Formula

C27H34O8

Molecular Weight

486.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C27H34O8/c1-4-27(35-25-22(31)20(29)21(30)23(34-25)24(32)33-3)12-10-19-18-7-5-14-13-15(28)6-8-16(14)17(18)9-11-26(19,27)2/h1,6,8,13,17-23,25,28-31H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+,22-,23+,25+,26+,27+/m1/s1

InChI Key

VTSMRTHVUHLPNJ-UEPAUOGZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)OC)O)O)O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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